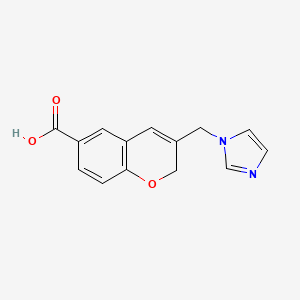
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is a complex organic compound that features both imidazole and chromene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the chromene ring is a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the chromene structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: Both the imidazole and chromene rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the chromene moiety can yield dihydrochromene derivatives.
Scientific Research Applications
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The chromene moiety can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylic acid: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
1H-imidazole-4-carboxylic acid: Lacks the chromene moiety, limiting its applications in materials science.
3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the chromene ring, affecting its biological activity.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is unique due to the presence of both imidazole and chromene moieties, which confer a combination of properties that are useful in various scientific and industrial applications. This dual functionality makes it a valuable compound for research and development.
Properties
CAS No. |
129498-34-6 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)11-1-2-13-12(6-11)5-10(8-19-13)7-16-4-3-15-9-16/h1-6,9H,7-8H2,(H,17,18) |
InChI Key |
GGCTZXGFWKXKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)CN3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

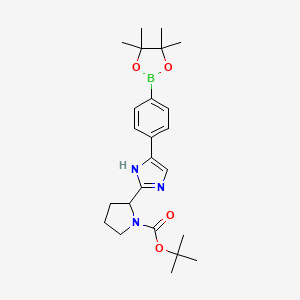
![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)
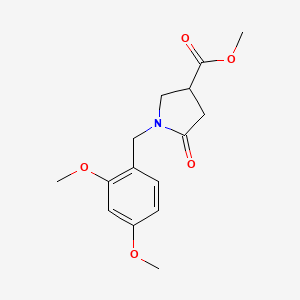
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
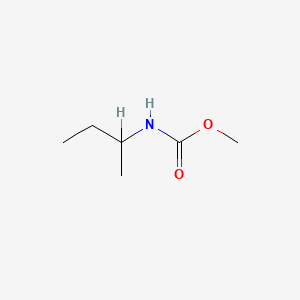
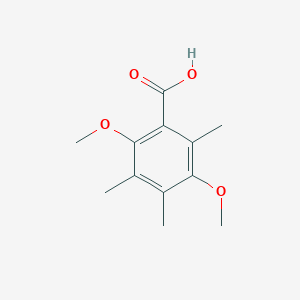
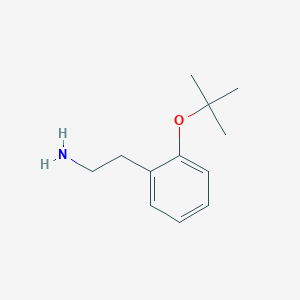
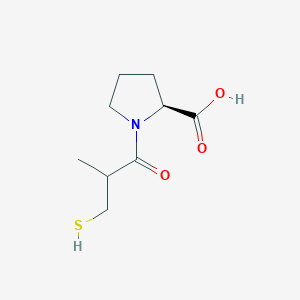
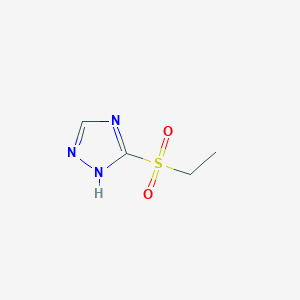
![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)


